N-Fmoc-4-ethynyl-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTLXWNIKFTLOR-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for N Fmoc 4 Ethynyl D Phenylalanine and Its Analogues
Fmoc-Solid-Phase Peptide Synthesis (SPPS) Compatible Strategies
N-Fmoc-4-ethynyl-D-phenylalanine is designed for seamless integration into Fluorenylmethoxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This widely used technique allows for the stepwise assembly of a peptide chain anchored to an insoluble resin support. The compatibility of this compound with this methodology is a cornerstone of its utility.
The general Fmoc-SPPS cycle involves several key steps:
Resin Loading: The C-terminal amino acid of the desired peptide is first attached to a solid support, such as Wang or Rink amide resin. peptide.com
Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed. This is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.com The Fmoc group's strong UV absorbance can be used to monitor the deprotection step. altabioscience.com
Coupling: The next N-Fmoc protected amino acid in the sequence, such as this compound, is activated and coupled to the newly liberated N-terminal amine of the growing peptide chain.
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.
This iterative process is repeated until the desired peptide sequence is fully assembled. The ethynyl (B1212043) group on the phenylalanine side chain is stable to the standard conditions of Fmoc-SPPS, including the basic conditions for Fmoc removal and the reagents used for coupling. scripps.edu
Finally, the completed peptide is cleaved from the resin support and the side-chain protecting groups are simultaneously removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. sigmaaldrich.com The choice of resin is critical; for instance, Wang resin is widely used for preparing peptide acids, while Rink amide resin is used for peptide amides. peptide.com The stability of the peptide-to-resin linkage must be orthogonal to the Nα-Fmoc protecting group, meaning the linkage is stable to piperidine but labile to the final acid cleavage. ajpamc.com
Stereoselective Synthesis Approaches, Including Chemoenzymatic Methods for D-Isomers
The synthesis of the specific D-enantiomer of 4-ethynyl-phenylalanine is crucial for its applications in creating peptides with enhanced stability. Several stereoselective strategies can be employed to achieve this.
Chemoenzymatic Methods: Biocatalysis offers a powerful and highly selective route to D-amino acids. ajpamc.com
Enzymatic Kinetic Resolution: This approach starts with a racemic mixture (a 50:50 mixture of D- and L-isomers) of a suitable 4-ethynylphenylalanine precursor. An enzyme, such as a lipase, can selectively acylate one of the enantiomers, allowing for the separation of the acylated and unreacted forms. numberanalytics.comdigitellinc.com
Asymmetric Synthesis using Engineered Enzymes: Modern protein engineering has led to the development of enzymes capable of directly synthesizing D-phenylalanine derivatives from prochiral starting materials. ajpamc.com Key enzymes in this area include:
D-amino acid dehydrogenases (D-AADH): These enzymes catalyze the reductive amination of the corresponding α-keto acid (4-ethynylphenylpyruvic acid) to produce the D-amino acid. altabioscience.comajpamc.com
D-amino acid transaminases (DAATs): These enzymes transfer an amino group from a donor molecule to the α-keto acid precursor, yielding the desired D-amino acid. ajpamc.com
Chemical Asymmetric Synthesis: Classical organic chemistry also provides methods for stereoselective synthesis. One notable example is the Schöllkopf bis-lactim ether method . This strategy involves the asymmetric alkylation of a chiral glycine (B1666218) equivalent. By using a chiral auxiliary, the alkylation reaction proceeds with high diastereoselectivity, leading to the desired D-amino acid precursor after hydrolysis. nih.gov
The table below summarizes some of the stereoselective approaches applicable to the synthesis of D-phenylalanine analogues.
| Method | Description | Key Reagents/Enzymes | Starting Material Example |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction on a racemic mixture to separate enantiomers. | Lipases (e.g., CAL-B) | Racemic 4-ethynylphenylalanine derivative |
| Asymmetric Reductive Amination | Direct synthesis of the D-amino acid from its corresponding keto acid. | D-amino acid dehydrogenase (D-AADH) | 4-ethynylphenylpyruvic acid |
| Asymmetric Transamination | Enzymatic transfer of an amino group to a keto acid. | D-amino acid transaminase (DAAT) | 4-ethynylphenylpyruvic acid |
| Schöllkopf Alkylation | Asymmetric alkylation of a chiral glycine bis-lactim ether. | Chiral auxiliary, strong base, alkylating agent | Bislactim ether of cyclo(Gly-Ala) |
Development of Precursor Molecules and Protecting Group Regimes
The synthesis of this compound involves two main stages: the construction of the 4-ethynyl-D-phenylalanine core and the subsequent introduction of the Fmoc protecting group.
Synthesis of the 4-ethynyl-D-phenylalanine Precursor: A common and effective strategy for introducing the ethynyl group at the 4-position of the phenyl ring is the Sonogashira cross-coupling reaction . nih.govacs.org This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl halide.
A typical synthetic sequence is as follows:
Starting Material: The synthesis often begins with a commercially available, enantiomerically pure, and suitably protected D-phenylalanine derivative, such as N-Boc-4-iodo-D-phenylalanine. numberanalytics.comnumberanalytics.com The Boc (tert-butyloxycarbonyl) group protects the amine, and the iodo group provides the reactive site for the coupling reaction.
Sonogashira Coupling: The N-Boc-4-iodo-D-phenylalanine is reacted with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). nih.govacs.org
Deprotection of the Alkyne: The silyl (B83357) protecting group (e.g., TMS) on the alkyne is removed under mild conditions to reveal the terminal ethynyl group.
Deprotection of the Amine: The N-Boc group is removed, typically with a strong acid like TFA, to yield the free amino acid, 4-ethynyl-D-phenylalanine.
Protecting Group Regimes: The choice of protecting groups is critical to the success of the synthesis. The protecting group on the nitrogen atom must be stable during the Sonogashira coupling but easily removable to allow for the subsequent introduction of the Fmoc group. The Boc group is a common choice for this purpose. numberanalytics.comnumberanalytics.com
Once the 4-ethynyl-D-phenylalanine is obtained, the amine is protected with the Fmoc group. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. Careful control of the reaction conditions is necessary to prevent side reactions and ensure high purity of the final this compound product. nih.gov
The following table outlines a representative protecting group strategy.
| Step | Functional Group | Protecting Group | Introduction/Removal Conditions |
| 1. Amine Protection | α-Amine | Boc (tert-butyloxycarbonyl) | Introduced using Boc-anhydride. Removed with acid (e.g., TFA). |
| 2. Alkyne Protection | Terminal Alkyne | TMS (Trimethylsilyl) | Introduced on acetylene. Removed with mild base (e.g., K₂CO₃/MeOH). |
| 3. Final Amine Protection | α-Amine | Fmoc (9-Fluorenylmethoxycarbonyl) | Introduced using Fmoc-Cl or Fmoc-OSu. Removed with base (e.g., piperidine). |
Purity and Scalability Considerations in Research-Scale Production
The production of high-purity this compound is essential for its successful application in peptide synthesis. Impurities in the building block can lead to the formation of undesired side products and complicate the purification of the final peptide.
Purity: The purity of the final product is typically assessed using High-Performance Liquid Chromatography (HPLC). ajpamc.comperlan.com.pl Chiral HPLC methods can be employed to determine the enantiomeric purity, ensuring that the D-isomer is present in high excess and that minimal racemization has occurred during the synthesis. digitellinc.comnih.govnih.govcat-online.com High purity of the Fmoc-amino acid starting material is known to lead to higher yields and easier purification of the final synthetic peptide. altabioscience.com Purification of the final Fmoc-protected amino acid can be achieved by recrystallization or column chromatography. ajpamc.com
Scalability: Scaling up the synthesis of unnatural amino acids like this compound from milligram to gram or multi-gram quantities for research purposes presents several challenges. scripps.edunih.gov
Sonogashira Coupling: While highly effective, scaling up the Sonogashira reaction can be problematic. Issues can include catalyst deactivation, the need for strict inert atmospheres to prevent side reactions like homocoupling, and the management of heat transfer. numberanalytics.comnumberanalytics.com The removal of palladium and copper catalysts from the final product is also a critical purification step. silicycle.com
Chromatography: Purification by column chromatography can become cumbersome and solvent-intensive at larger scales. Developing robust crystallization procedures is often preferred for large-scale purification.
Despite these challenges, scalable syntheses of other functionalized Fmoc-amino acids have been reported, demonstrating that with careful process optimization, research-scale production is feasible. nih.govacs.org
Integration of N Fmoc 4 Ethynyl D Phenylalanine into Peptides and Proteins Through Advanced Bioconjugation Strategies
Site-Specific Incorporation via Genetic Code Expansion (GCE)
Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during translation. acs.org This powerful technique relies on repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the new amino acid. acs.orgcardiff.ac.uk The process requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) into the host organism. acs.org This orthogonal pair functions independently of the host's endogenous synthetases and tRNAs. acs.org The engineered aaRS specifically recognizes and charges the ncAA, in this case, 4-ethynyl-phenylalanine, onto the orthogonal tRNA, which then delivers it to the ribosome for incorporation at the designated codon. acs.org
The central challenge in GCE is the creation of an orthogonal aaRS/tRNA pair that is specific for the desired ncAA. For phenylalanine derivatives like 4-ethynyl-L-phenylalanine (a close analog of the D-isomer), synthetases are often engineered from existing orthogonal pairs, such as the tyrosyl-tRNA synthetase (TyrRS) from Methanococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. researchgate.netiris-biotech.de The PylRS system is noted for its promiscuity, which can be harnessed to evolve new specificities for a wide range of ncAAs, including those with alkyne handles. iris-biotech.de
The process involves modifying the active site of the synthetase through directed evolution and rational design to accommodate the new amino acid while discriminating against all canonical amino acids. The corresponding tRNA must also be orthogonal, meaning it is not recognized by any of the host cell's endogenous synthetases. acs.org For incorporating 4-ethynyl-L-phenylalanine, researchers have successfully utilized an engineered, orthogonal aminoacyl-tRNA synthetase in E. coli. researchgate.netnih.gov While most documented work focuses on the L-isomer due to the natural stereospecificity of the translation machinery, incorporating the D-isomer would necessitate a more complex and specially engineered D-aminoacyl-tRNA synthetase system.
Table 1: Examples of Genetic Incorporation of 4-Ethynyl-L-phenylalanine
| Protein Target | Host Organism | Orthogonal System Basis | Application of Incorporated ncAA |
|---|---|---|---|
| Superfolder Green Fluorescent Protein (sfGFP) | E. coli | Engineered aaRS/tRNA pair | Spectroscopic Reporter (FRET with Tryptophan) nih.gov |
| T4 Lysozyme | E. coli | Amber Suppression | Probing Protein Core Disruption (FRET Donor) cardiff.ac.uk |
| General Recombinant Proteins | E. coli | Evolved Orthogonal aaRS/tRNACUA | Site-Specific Labeling via Click Chemistry google.com |
The success of GCE is measured by the efficiency (yield of full-length protein) and fidelity (accuracy of ncAA incorporation) of the process. For 4-ethynyl-L-phenylalanine, high fidelity and site-specificity have been demonstrated in E. coli. nih.gov The production of full-length proteins like sfGFP containing 4-ethynyl-L-phenylalanine was confirmed to be dependent on the presence of the ncAA in the culture medium. nih.gov
However, several factors can limit efficiency. In bacteria, the engineered ncAA-tRNACUA must outcompete Release Factor 1 (RF1), which normally recognizes the UAG codon and terminates translation. acs.org Using RF1-deficient E. coli strains can significantly boost the yield of the modified protein. biorxiv.org In mammalian cells, an additional challenge is nonsense-mediated decay (NMD), a surveillance pathway that degrades mRNAs containing premature stop codons. cardiff.ac.uk Overcoming these hurdles is crucial for achieving high yields of proteins containing 4-ethynyl-phenylalanine. The structural impact of incorporating this ncAA has been studied, with X-ray crystallography showing that it can be accommodated in both solvent-exposed loops and partially buried sites with minimal perturbation to the native protein structure. nih.gov
Post-Translational Modification and Peptide Ligation Techniques
Beyond direct biosynthesis, peptides containing N-Fmoc-4-ethynyl-D-phenylalanine can be constructed from smaller, chemically synthesized fragments. This approach is fundamental to chemical protein synthesis and allows for the creation of complex proteins that are inaccessible through recombinant expression alone.
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments to form a native peptide bond. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The bioorthogonal nature of the ethynyl (B1212043) side chain of 4-ethynyl-D-phenylalanine makes it fully compatible with NCL reaction conditions.
A peptide segment containing this compound can be prepared using standard solid-phase peptide synthesis (SPPS). Following synthesis and purification, this peptide can be used in an NCL reaction. For example, if the peptide containing the ethynyl moiety also has an N-terminal cysteine, it can be ligated to a second peptide fragment that has been prepared with a C-terminal thioester. The alkyne group does not participate in the ligation chemistry, remaining intact and available for subsequent modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction. google.comrsc.org This two-step approach—NCL followed by click chemistry—is a powerful strategy for protein modification and labeling.
Table 2: Hypothetical NCL Reaction Scheme
| Fragment 1 | Fragment 2 | Ligation Product |
|---|---|---|
| H-Cys -PeptideA-COOH | PeptideB-(4-ethynyl-D-Phe )-PeptideC-COSR | PeptideB-(4-ethynyl-D-Phe )-PeptideC-CO-Cys -PeptideA-COOH |
| An unprotected peptide with an N-terminal Cysteine. | A peptide containing 4-ethynyl-D-phenylalanine and a C-terminal thioester (SR). | A single, larger peptide with a native peptide bond at the ligation site and the intact ethynyl group. |
Chemo-enzymatic ligation methods use enzymes to catalyze the formation of peptide bonds, often with high specificity and under mild, aqueous conditions. Enzymes like sortase A, butelase 1, and various proteases (used in reverse) can ligate peptide fragments that contain specific recognition sequences.
A peptide containing this compound, synthesized via SPPS, could potentially be a substrate for such an enzymatic reaction. The success of the ligation would depend on the position of the non-canonical residue relative to the enzyme's recognition motif. If the ethynyl-phenylalanine residue is placed far from the recognition site, it is unlikely to interfere with the enzyme's activity. However, if it is close to or part of the recognition sequence, it could inhibit binding and catalysis. While this strategy is theoretically viable and offers a highly specific alternative to purely chemical methods, specific examples demonstrating the chemo-enzymatic ligation of peptides containing 4-ethynyl-D-phenylalanine are not yet widely reported in the literature, representing an area for future exploration.
Biorthogonal Click Chemistry Applications Utilizing N Fmoc 4 Ethynyl D Phenylalanine
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Protein Labeling and Conjugation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction. It involves the reaction between an alkyne, such as the ethynyl (B1212043) group on N-Fmoc-4-ethynyl-D-phenylalanine, and an azide (B81097) to form a stable triazole linkage. This reaction is central to bioconjugation, allowing for the precise attachment of probes like fluorophores or biotin (B1667282) to proteins that have been metabolically labeled with an azide-bearing amino acid. nih.gov The reliability of CuAAC has established it as a cornerstone of click chemistry for creating stable molecular linkages. nih.gov
Once this compound is incorporated into a peptide sequence, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed, exposing the amine for peptide synthesis, while the ethynyl group remains available for subsequent CuAAC reactions. This allows for the site-specific labeling of proteins and peptides.
The CuAAC reaction's success in biological applications hinges on a catalytic system that maintains copper in its active Cu(I) oxidation state. nih.gov However, the catalyst's sensitivity to oxygen and the potential for copper ions to generate harmful reactive oxygen species present challenges. nih.govnih.gov To address this, significant research has focused on optimizing reaction conditions and developing protective ligands.
A key challenge is preventing the oxidation of the Cu(I) catalyst and mitigating damage to biomolecules. nih.gov A common practice involves mixing the copper source, typically copper(II) sulfate (B86663) (CuSO₄), with a chelating ligand before adding a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ. nih.gov The order of addition is crucial; adding ascorbate to copper solutions without a ligand can lead to the degradation of sensitive amino acid residues like histidine. nih.gov
The choice of ligand is critical for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing side reactions. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and water-soluble ligand that has been developed for bioconjugation. nih.gov The use of additives can further enhance the reaction's biocompatibility. For instance, aminoguanidine (B1677879) can be used to trap toxic glyoxal (B1671930) byproducts without significantly inhibiting the CuAAC reaction at appropriate concentrations. nih.gov
Table 1: Optimized CuAAC Reaction Components
| Component | Function | Example | Key Considerations |
|---|---|---|---|
| Copper Source | Provides the catalytic metal ion. | Copper(II) sulfate (CuSO₄) | Used in conjunction with a reducing agent. |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate | Should be added after the copper and ligand are mixed. nih.gov |
| Accelerating Ligand | Stabilizes Cu(I), enhances reaction rate, and improves solubility. | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Excess alkyne concentrations can inhibit the Cu-THPTA catalyst. nih.gov |
| Additive | Scavenges cytotoxic byproducts. | Aminoguanidine | Can be a modest inhibitor at higher concentrations. nih.gov |
The modularity of CuAAC allows for its use in multi-component bioconjugation strategies. By incorporating this compound into a protein or peptide, the terminal alkyne serves as a versatile handle. This handle can be "clicked" with a variety of azide-functionalized molecules, including fluorescent dyes, biotin tags for purification, or even other biomolecules. nih.gov This enables the construction of complex, multifunctional bioconjugates. For example, a protein containing the ethynyl-phenylalanine residue can be simultaneously linked to a targeting moiety and a therapeutic agent, creating a targeted drug delivery system.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Copper-Free Systems
A significant limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its application within living cells and organisms. chempep.comthermofisher.cn This led to the development of strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free alternative. chempep.com SPAAC utilizes cyclic alkynes, most notably cyclooctynes, where ring strain dramatically accelerates the reaction with azides, eliminating the need for a metal catalyst. chempep.comsigmaaldrich.com
The driving force behind SPAAC is the high level of ring strain (approximately 18 kcal/mol) in cyclooctyne (B158145) molecules. sigmaaldrich.com This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, leading to a rapid and spontaneous formation of a stable triazole product at ambient temperatures. sigmaaldrich.com In this system, the roles are reversed compared to typical CuAAC applications involving non-canonical amino acids. A protein would be modified to contain an azide-functionalized amino acid, which can then react with a probe attached to a strained cyclooctyne. Conversely, a peptide synthesized with this compound could react with an azide-functionalized strained cyclooctyne, though this is less common. The key principle is the reaction between the strained alkyne and an azide without a catalyst. chempep.com
Table 2: Common Strained Cyclooctynes Used in SPAAC
| Cyclooctyne Derivative | Abbreviation | Key Feature |
|---|---|---|
| Dibenzocyclooctyne | DBCO | One of the first-generation and widely used cyclooctynes. nih.gov |
| Difluorinated Cyclooctyne | DIFO | Increased reactivity due to electron-withdrawing fluorine atoms. |
| Biarylazacyclooctynone | BARAC | Readily synthesized and used for live-cell imaging. sigmaaldrich.com |
SPAAC is highly suitable for labeling biomolecules in living systems due to the absence of a toxic metal catalyst. sigmaaldrich.comnih.gov It has been successfully used for labeling proteins, glycans, and lipids in live cells and even in mice. sigmaaldrich.com The reaction is fast and specific, and the components are generally inert to other biological functional groups. nih.gov
However, SPAAC is not without limitations. The reaction rates, while fast, can sometimes be slower than those of CuAAC. chempep.com Furthermore, the synthesis of highly strained cyclooctynes can be complex and costly. chempep.com For in vivo applications, the reactivity and stability of the cyclooctyne probes in biological fluids like serum are critical. nih.gov Studies have shown that some cyclooctyne derivatives can interact non-covalently and covalently with serum albumin, which can reduce their reactivity towards the target azide and affect their biodistribution and clearance from the body. nih.gov For instance, certain second-generation cyclooctynes, while more reactive in buffer, show decreased reactivity in mouse serum, limiting their effectiveness for in vivo pre-targeting applications at low concentrations. nih.gov
Development of Advanced Chemical Probes and Functional Biomolecules
Design of Fluorescent and Spectroscopic Reporter Molecules
The terminal alkyne group of N-Fmoc-4-ethynyl-D-phenylalanine provides a site for the attachment of fluorophores and other spectroscopic probes. Through CuAAC, an azide-modified fluorescent dye can be covalently linked to a peptide containing this unnatural amino acid. This strategy is employed to generate fluorescently labeled peptides that can be used to visualize and track biological processes, such as protein-protein interactions and cellular localization.
While direct studies on this compound for this purpose are not extensively documented in publicly available research, the principle is well-established with its L-isomer and other alkyne-containing amino acids. For instance, the related compound 4-cyano-α-methyl-L-phenylalanine has been utilized as a spectroscopic marker to investigate the interactions of peptaibiotics with cell membranes. enamine.net The cyano group in this molecule acts as an infrared probe, with its vibrational frequency being sensitive to the local environment. enamine.net Similarly, the ethynyl (B1212043) group in this compound can be exploited for such spectroscopic studies.
Engineering of Protein-Based Biosensors and Diagnostic Tools
The development of protein-based biosensors is a rapidly advancing field, and unnatural amino acids play a crucial role in their design. While specific examples detailing the use of this compound in biosensors are limited, the underlying principles are applicable. The alkyne handle can be used to immobilize a peptide or protein onto a sensor surface or to conjugate it with a reporter molecule.
Research has shown that microbial biosensors can be engineered to be highly specific for certain aromatic amino acids. nih.gov By incorporating an unnatural amino acid like this compound, a binding protein could be functionalized with a signaling component, creating a diagnostic tool for detecting specific ligands. The D-configuration of the amino acid can also be advantageous in designing peptides that are resistant to degradation by proteases, a desirable characteristic for in vivo diagnostic applications.
Construction of Molecular Scaffolds for Drug Discovery Research Methodologies
In drug discovery, the generation of diverse molecular libraries is essential for identifying new therapeutic leads. This compound is a valuable component in the construction of peptide-based scaffolds. The alkyne group allows for the diversification of a peptide library through click chemistry, where a wide array of azide-containing fragments can be attached. This approach enables the rapid synthesis of a large number of unique molecules for screening in drug discovery assays.
The use of D-amino acids, such as this compound, can lead to peptides with enhanced stability and novel pharmacological properties. This is because D-peptides are less susceptible to enzymatic degradation in the body. Furthermore, the rigid structure of the ethynylphenyl group can be used to create conformationally constrained peptides, which can exhibit improved binding affinity and selectivity for their biological targets.
Surface Immobilization and Material Functionalization
The ability to attach biomolecules to solid supports is fundamental to many biotechnological applications, including the development of microarrays, biosensors, and biocompatible materials. The ethynyl group of this compound provides a covalent attachment point for immobilizing peptides onto surfaces that have been functionalized with azide (B81097) groups. This precise and stable linkage is crucial for maintaining the biological activity of the immobilized peptide.
This surface functionalization can be used to create materials that can, for example, promote cell adhesion or resist biofouling. The versatility of click chemistry allows for the creation of multifunctional surfaces by attaching different types of peptides or other molecules to the same material.
Advanced Analytical and Biophysical Characterization of Modified Systems
Mass Spectrometry-Based Methods for Unnatural Amino Acid Verification and Peptide Mapping
Mass spectrometry (MS) is an indispensable tool for the primary verification of peptide synthesis, especially when incorporating unnatural amino acids. nih.gov For peptides containing 4-ethynyl-D-phenylalanine, MS confirms the correct mass, thereby validating the successful incorporation of the amino acid. The N-Fmoc-protected version has a molecular weight of 411.45 g/mol . wuxiapptec.comwuxiapptec.com
Peptide mass mapping, often performed after enzymatic digestion (e.g., with trypsin), is a common bottom-up proteomics approach. In this method, the masses of the resulting peptide fragments are measured and compared against theoretical digests. The presence of 4-ethynyl-D-phenylalanine in a fragment will result in a predictable mass shift compared to its natural phenylalanine counterpart, allowing for precise localization within the peptide sequence.
High-resolution MS techniques, such as those utilizing Orbitrap or time-of-flight (TOF) analyzers, provide the accuracy needed to distinguish the modified peptides from potential side-products. Tandem mass spectrometry (MS/MS) takes this a step further. nih.gov A specific peptide ion containing the unnatural amino acid is isolated and fragmented, and the resulting fragment ions provide sequence information (b- and y-ions) that definitively confirms the location of the 4-ethynyl-D-phenylalanine residue. This is crucial for ensuring the fidelity of the synthesis before proceeding with more complex biophysical studies. Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) can also be utilized for rapid analysis and mapping of modified peptides. nih.gov
| Technique | Application for 4-ethynyl-D-phenylalanine Peptides | Key Findings |
| MALDI-TOF MS | Rapid verification of full-length peptide mass; Peptide mass fingerprinting of digests. | Confirms the total mass of the synthesized peptide, indicating successful incorporation of the unnatural amino acid. |
| LC-ESI-MS | Separation and high-resolution mass determination of the peptide and its fragments. | Provides accurate mass data for both the parent peptide and, after digestion, the specific fragments containing the modification. |
| Tandem MS (MS/MS) | Fragmentation of selected peptide ions for sequencing. | Generates fragment ion ladders (b- and y-ions) that pinpoint the exact location of the 4-ethynyl-D-phenylalanine residue within the peptide sequence. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the three-dimensional structure and conformational dynamics of peptides in solution. auremn.org.br The incorporation of an unnatural amino acid like 4-ethynyl-D-phenylalanine can provide unique spectroscopic probes to report on the local environment.
The protons and carbons of the ethynyl (B1212043) group and the attached phenyl ring have distinct chemical shifts in ¹H and ¹³C NMR spectra, which are sensitive to their local electronic environment and, by extension, to the peptide's conformation. researchgate.net For instance, the spatial proximity of the ethynyl group to other residues in the folded peptide can be detected through the Nuclear Overhauser Effect (NOE). A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between the protons on the phenylalanine ring or even the acetylenic proton and other protons in the peptide, providing crucial distance restraints for structural modeling. mdpi.com
Furthermore, the introduction of the D-amino acid can induce specific conformational constraints, such as favoring particular types of β-turns. NMR can be used to study these conformational preferences by analyzing coupling constants, chemical shift perturbations, and NOE patterns. auremn.org.brmdpi.com While detailed NMR studies specifically on peptides containing N-Fmoc-4-ethynyl-D-phenylalanine are not widely published, the methodologies applied to other modified phenylalanine analogs are directly transferable. researchgate.netnih.gov
| NMR Experiment | Purpose for 4-ethynyl-D-phenylalanine Peptides | Information Gained |
| 1D ¹H and ¹³C NMR | Initial characterization and assessment of sample purity. | Observation of characteristic signals for the ethynyl (¹H: ~3 ppm, ¹³C: ~80 ppm) and aromatic moieties. |
| 2D COSY | Identifies scalar-coupled protons within a residue. | Helps in assigning proton signals of the D-phenylalanine side chain. |
| 2D TOCSY | Correlates all protons within a spin system. | Complete assignment of all protons within the modified amino acid residue. |
| 2D NOESY | Identifies protons that are close in space (<5 Å). | Provides distance restraints between the ethynyl-phenylalanine residue and other parts of the peptide, defining the tertiary structure and local conformation. mdpi.com |
| Chemical Shift Perturbation | Monitors changes in chemical shifts upon binding to a target molecule. | Identifies residues at the binding interface, including the modified amino acid. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Structural Dynamics
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons and is exceptionally sensitive to the mobility and environment of these species. ethz.ch While this compound is not intrinsically paramagnetic, its ethynyl group serves as an ideal anchor for site-directed spin labeling (SDSL). ethz.ch
Using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), an azide-functionalized spin label, such as a nitroxide-based probe (e.g., an azide (B81097) derivative of TEMPO), can be covalently attached to the ethynyl-phenylalanine residue after its incorporation into a peptide. The resulting spin-labeled peptide can then be studied by EPR.
The EPR spectrum line shape provides detailed information about the rotational mobility of the nitroxide spin label. nih.gov This mobility is directly influenced by the dynamics of the peptide backbone and side chain at the labeled site. By analyzing the EPR spectrum, one can infer the local secondary structure, solvent accessibility, and changes in conformational dynamics upon ligand binding or interaction with membranes. nih.gov Double electron-electron resonance (DEER) experiments, performed on peptides with two spin labels, can measure precise distances between the labeled sites, providing key structural restraints.
| Parameter | EPR Application | Structural/Dynamic Insight |
| Spin Label | Azide-functionalized nitroxide (e.g., Azido-TEMPO) attached via click chemistry. | Places a paramagnetic probe at a specific site defined by the 4-ethynyl-D-phenylalanine. |
| Spectral Lineshape | Analysis of the continuous-wave (CW) EPR spectrum. | Reports on the rotational mobility (nanosecond timescale) of the spin label, indicating local backbone flexibility and solvent exposure. nih.gov |
| DEER Spectroscopy | Pulsed EPR experiment on a doubly-labeled peptide. | Measures the through-space distance between two spin labels (typically 1.5-8 nm), providing long-range distance restraints for structure determination. |
Fluorescence Spectroscopy and Imaging Techniques for Real-Time Monitoring
Similar to its utility in EPR, the ethynyl group on the modified phenylalanine is a key platform for fluorescent labeling. The native amino acid itself is not significantly fluorescent, but it can be readily conjugated to a wide variety of fluorescent probes using click chemistry. An azide-containing fluorophore, such as a derivative of coumarin, rhodamine, or fluorescein, can be attached to the peptide.
This site-specific labeling enables a host of powerful biophysical experiments. The labeled peptide can be visualized inside living cells using fluorescence microscopy, allowing for real-time monitoring of its localization, trafficking, and fate.
Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed. If another fluorophore (an acceptor) is present, either on the same peptide or on an interacting partner, the distance-dependent energy transfer from the donor fluorophore (attached to the ethynyl-phenylalanine) can be measured. This provides a molecular ruler to study conformational changes, peptide folding, or intermolecular binding events in real time. Fluorescence polarization/anisotropy measurements can also be used to monitor the binding of the labeled peptide to larger molecules, such as proteins or nucleic acids.
| Technique | Application with Fluorescently Labeled Peptide | Information Obtained |
| Fluorescence Microscopy | Imaging the cellular uptake and distribution of the labeled peptide. | Real-time visualization of peptide localization in different cellular compartments. |
| FRET | Measuring intramolecular or intermolecular distances. | Monitoring conformational changes, folding/unfolding pathways, or association/dissociation with binding partners. |
| Fluorescence Polarization | Monitoring changes in the rotational correlation time of the peptide. | Quantifying binding affinities and kinetics of the peptide interacting with larger macromolecules. |
| Fluorescence Quenching | Assessing the solvent accessibility of the attached fluorophore. | Probing the local environment and changes upon folding or binding. |
Chromatographic and Electrophoretic Purification and Analysis Methods
Chromatographic techniques are fundamental to both the purification of the this compound monomer and the purification and analysis of the final synthesized peptide.
High-performance liquid chromatography (HPLC) is the method of choice. nih.gov For the monomer, reverse-phase HPLC (RP-HPLC) can be used to ensure high purity (>95%) before its use in peptide synthesis. achemblock.com The large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group makes the compound well-suited for retention on C8 or C18 columns.
Capillary electrophoresis (CE) offers an orthogonal separation technique based on the mass-to-charge ratio and hydrodynamic size of the peptide. It can be used as an analytical tool to assess purity and can resolve peptides that are difficult to separate by HPLC.
| Method | Purpose | Stationary/Mobile Phase (Typical) | Detection |
| Analytical RP-HPLC | Purity assessment of the monomer and final peptide. | C18 column; Water/Acetonitrile gradient with 0.1% TFA. | UV (214, 254, 280 nm) |
| Preparative RP-HPLC | Purification of the synthesized peptide. | C8 or C18 column; Water/Acetonitrile gradient with 0.1% TFA. | UV, followed by fraction collection. |
| LC-MS | Purity analysis coupled with mass verification. | C18 column coupled to an ESI-MS detector. | UV and Mass Spectrometry. biomolther.org |
| Capillary Electrophoresis (CE) | Orthogonal purity analysis. | Fused silica (B1680970) capillary; Acidic buffer (e.g., phosphate (B84403) or citrate). | UV (214 nm) |
Computational and Theoretical Investigations into N Fmoc 4 Ethynyl D Phenylalanine and Its Derivatives
Molecular Dynamics Simulations of Modified Proteins
Molecular dynamics (MD) simulations provide a computational microscope to observe the conformational dynamics of proteins containing unnatural amino acids like 4-ethynyl-phenylalanine. youtube.com These simulations can reveal how the introduction of a novel amino acid affects protein structure, stability, and interactions with other molecules. The process typically involves creating a force field parameterization for the UAA, which is essential for accurately modeling its interactions within the protein and with the surrounding solvent.
A hypothetical MD simulation study on a protein with incorporated 4-ethynyl-D-phenylalanine could yield data on how this modification influences the protein's conformational landscape. The results might be presented in a table summarizing key dynamic properties.
Table 1: Hypothetical Molecular Dynamics Simulation Results for a Protein with 4-ethynyl-D-phenylalanine
| Property | Wild-Type Protein | Modified Protein | Predicted Implication |
| RMSD (Å) | 1.5 ± 0.3 | 1.8 ± 0.4 | Minor destabilization of the global fold. |
| RMSF (Å) of active site | 0.8 ± 0.2 | 1.2 ± 0.3 | Increased flexibility in the active site. |
| Solvent Accessible Surface Area (Ų) of UAA | 45 | 60 | Ethynyl (B1212043) group is exposed to the solvent. |
| New Hydrogen Bonds | N/A | 1 (with a neighboring residue) | Potential for altered local structure. |
This table is illustrative and based on typical outcomes of MD studies on modified proteins.
Quantum Mechanical Calculations of Reactivity and Electronic Structure
Quantum mechanical (QM) calculations are employed to investigate the electronic properties and reactivity of unnatural amino acids. These methods provide detailed information about the molecule's electron distribution, bond energies, and the transition states of chemical reactions. For 4-ethynyl-phenylalanine, QM calculations can elucidate the reactivity of the ethynyl group, which is crucial for its application in bioorthogonal chemistry, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. medchemexpress.commedchemexpress.com
Studies on similar molecules, such as other amino acid analogs, have successfully used QM methods like Density Functional Theory (DFT) to analyze their conformational preferences and potential energy surfaces. myneuronews.com For 4-ethynyl-phenylalanine, DFT calculations can determine the rotational barriers of the ethynyl group, its acidity, and how its electronic structure is influenced by the protein environment. This information is vital for understanding its reactivity in "click" chemistry reactions.
Table 2: Calculated Electronic Properties of 4-ethynyl-L-phenylalanine
| Property | Value | Method | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | DFT/B3LYP | Relates to the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.8 eV | DFT/B3LYP | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP | Indicator of chemical reactivity and stability. |
| Calculated pKa of ethynyl proton | ~25 | QM/Continuum Solvation | Confirms low acidity under physiological conditions. |
Note: The values in this table are representative and derived from general knowledge of similar compounds, as specific QM studies on N-Fmoc-4-ethynyl-D-phenylalanine are not widely published.
Predictive Modeling of Enzyme-Substrate Interactions in Genetic Code Expansion (GCE)
Genetic code expansion (GCE) allows for the site-specific incorporation of unnatural amino acids into proteins. This process relies on an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA and attaches it to a corresponding tRNA. Predictive modeling plays a crucial role in the design and optimization of these aaRS variants. nih.gov Computational techniques such as molecular docking and MD simulations are used to model the interaction between the UAA and the active site of the aaRS. nih.gov
The rational design of an aaRS for 4-ethynyl-phenylalanine would involve identifying a suitable parent synthetase, such as the tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS), and then mutating its active site to accommodate the new substrate. rsc.org Computational modeling can predict which mutations will enhance the binding of 4-ethynyl-phenylalanine while discriminating against natural amino acids. nih.gov For example, studies have successfully used these methods to engineer aaRSs for other phenylalanine derivatives. rsc.org
Table 3: Key Residues in Engineered Phenylalanyl-tRNA Synthetase for UAA Recognition
| Synthetase | UAA | Key Mutated Residues | Rationale for Mutation | Reference |
| M. jannaschii TyrRS | p-acetyl-L-phenylalanine | Tyr32 -> Ala | Creates space for the acetyl group. | nih.gov |
| E. coli TyrRS | p-boronophenylalanine | Asp182 -> Gly, Leu186 -> Gln | Alters hydrogen bonding and steric interactions. | N/A |
| M. mazei PylRS | p-iodo-L-phenylalanine | Y306A, Y384F | Modifies the binding pocket to accommodate the iodo group. | rsc.org |
Data Mining and Cheminformatics Approaches in Unnatural Amino Acid Research
Data mining and cheminformatics are powerful tools for navigating the vast chemical space of unnatural amino acids. researchgate.net These approaches involve the analysis of large chemical databases to identify trends, predict properties, and discover novel UAA candidates with desired functionalities. Cheminformatics techniques can be used to screen virtual libraries of UAAs for their potential to be incorporated into proteins, their bioorthogonality, and their likely impact on protein structure and function.
For a compound like this compound, cheminformatics can be used to compare its properties to other known UAAs. This can help in predicting its behavior in biological systems and in designing new experiments. For example, by analyzing databases of known enzyme inhibitors, one might predict potential off-target effects of the UAA or its metabolites. Furthermore, data mining of the proteome can help identify suitable sites for the incorporation of a given UAA to minimize structural perturbation or to introduce a specific function.
Table 4: Cheminformatics Descriptors for Phenylalanine and Derivatives
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| L-Phenylalanine | 165.19 | -1.4 | 2 | 2 |
| 4-ethynyl-L-phenylalanine | 189.21 | -1.3 | 2 | 2 |
| This compound | 411.46 | 5.1 | 2 | 4 |
Data sourced from PubChem and other chemical databases. nih.gov This table illustrates how basic chemical properties can be used to compare the parent amino acid with its derivatives.
Future Perspectives and Emerging Research Fronts
Expanding the Genetic Code with Novel Ethynyl-Functionalized D-Amino Acids
The ability to move beyond the canonical 20 amino acids and site-specifically incorporate UAAs into proteins represents a monumental leap in protein engineering. frontiersin.orgnih.gov This process, known as genetic code expansion (GCE), utilizes engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that are independent of the host's natural translational machinery. nih.govacs.org These pairs are designed to recognize a specific UAA and a nonsense codon (typically the amber stop codon, UAG), thereby inserting the UAA at a desired position in a protein's sequence. researchgate.netethz.ch
The incorporation of an ethynyl-functionalized amino acid like 4-ethynyl-phenylalanine is particularly powerful. The ethynyl (B1212043) group serves as a bioorthogonal chemical handle, meaning it is inert to the vast majority of functional groups found in biological systems but can react selectively with a specific partner, most commonly an azide (B81097), through copper-catalyzed or strain-promoted "click chemistry". Research has shown that the translational machinery, specifically engineered E. coli phenylalanyl-tRNA synthetase (PheRS), can accept and activate phenylalanine derivatives with para-substituents, including the ethynyl group, for incorporation into proteins. nih.gov
Future research is focused on adapting these systems for D-amino acids. While GCE is largely constrained to L-amino acids, the inclusion of D-isomers like 4-ethynyl-D-phenylalanine is a significant frontier. The incorporation of D-amino acids can render peptides and proteins resistant to degradation by proteases, which typically recognize only L-isomers. medchemexpress.com This would dramatically increase the in vivo stability and therapeutic potential of engineered proteins. The challenge lies in engineering synthetases and ribosomes that can efficiently process D-amino acids, a complex task that is a major goal in the field. nih.gov
Integration with Synthetic Biology for Pathway Engineering
Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. nih.govresearchgate.netyoutube.com The integration of UAA incorporation machinery with engineered metabolic pathways is a key synergy. Researchers are actively working on engineering microbes to serve as cellular factories for the production of valuable chemicals, including amino acids and their derivatives. researchgate.netnih.gov
A significant future direction is the development of host organisms, such as E. coli, that are engineered to both biosynthesize a novel ethynyl-functionalized D-amino acid and incorporate it into a target protein. This involves co-opting and modifying native biosynthetic pathways, such as the shikimate pathway for aromatic amino acids, to produce the UAA. researchgate.net This approach would create a fully autonomous system for producing uniquely modified proteins, eliminating the need to supplement the growth media with expensive, chemically synthesized UAAs. researchgate.net
This integration allows for the creation of proteins with novel catalytic activities or material properties directly through fermentation. For instance, incorporating an ethynyl-functionalized D-amino acid could serve as a covalent attachment point for cofactors or other polymers, creating novel biocatalysts or self-assembling biomaterials engineered from the genetic level up.
Applications in Advanced Biological Imaging and Drug Delivery Systems Research
The unique properties of ethynyl-functionalized amino acids make them ideal tools for advanced biomedical applications, including biological imaging and drug delivery.
Biological Imaging: The ethynyl group's ability to undergo highly specific click reactions allows for the precise attachment of reporter molecules, such as fluorophores, to proteins containing 4-ethynyl-D-phenylalanine. This enables high-resolution imaging of protein localization, trafficking, and dynamics within living cells. Furthermore, radiolabeled tags can be "clicked" onto the ethynyl handle, adapting the amino acid for use as a probe in positron emission tomography (PET) imaging, a technique used for visualizing biological processes in vivo, such as tracking brain tumors. nih.gov
Drug Delivery Systems: N-Fmoc protected amino acids, particularly phenylalanine derivatives, are known to self-assemble into nanostructured hydrogels. nih.govresearchgate.net These supramolecular structures can encapsulate therapeutic agents for sustained release. N-Fmoc-4-ethynyl-D-phenylalanine offers an advanced platform for such systems. The D-configuration can enhance the stability of the hydrogel against enzymatic degradation, while the ethynyl groups decorating the hydrogel matrix can serve as covalent anchoring points for the drug payload or for targeting ligands (e.g., antibodies), ensuring localized and specific delivery.
| Research Area | Key Advantage of Ethynyl Group | Key Advantage of D-Enantiomer | Potential Impact |
|---|---|---|---|
| Genetic Code Expansion | Bioorthogonal handle for post-translational modification via click chemistry. | Confers resistance to proteolytic degradation. | Creation of highly stable, novel therapeutic proteins with extended half-lives. |
| Synthetic Biology | Allows for the covalent linking of proteins to other molecules or surfaces. | Increases the stability of engineered protein-based materials. | Development of autonomous systems for producing novel biocatalysts and biomaterials. |
| Biological Imaging | Specific attachment site for fluorescent or radioactive imaging probes. | Provides a stable protein target for long-term imaging studies. | High-resolution, real-time visualization of protein function and localization in vivo. |
| Drug Delivery | Covalent anchoring point for therapeutic molecules or targeting ligands within a hydrogel matrix. | Enhances the stability and longevity of the self-assembled hydrogel delivery vehicle. | Development of injectable, stable, and highly targeted drug delivery systems. |
Development of Automated and High-Throughput Methodologies for UAAs
The advancement of research involving UAAs like this compound is critically dependent on the ability to produce and screen them efficiently. A major bottleneck is the often complex and low-yield synthesis of novel UAAs. chemrxiv.org To address this, automated synthesis platforms are being developed. For example, new Ag/Ni-electrocatalytic methods allow for the rapid, parallel synthesis of various enantiopure UAAs from simple precursors, a significant step towards creating large libraries for screening. chemrxiv.orgacs.org
On the protein side, computational tools are being developed to predict the structural consequences of UAA incorporation, facilitating more rational protein design and reducing the need for extensive experimental screening. oup.comresearchgate.net For the screening process itself, mega-high-throughput platforms that utilize technologies like fiber-optic array scanning (FAST) can screen libraries of billions of compounds, including peptides containing UAAs, at unprecedented speeds. nih.govacs.org These methods accelerate the discovery of novel peptides and proteins with desired properties, such as high-affinity binders for therapeutic targets, which have been modified with UAAs to enhance their function or stability. acs.org The continued development of these automated and high-throughput technologies is essential for fully realizing the potential of an expanded genetic code.
Q & A
Q. Validation Methods :
- Spectroscopic Analysis : NMR (¹H/¹³C) confirms the ethynyl group’s presence (characteristic triple bond signals at ~2.5 ppm for protons and 70–80 ppm for carbons).
- Chiral HPLC : Validates enantiomeric purity (critical for D-configuration) .
- Elemental Analysis : Ensures stoichiometric consistency .
How does the D-configuration of this compound impact peptide stability and enzymatic resistance?
Advanced Research Focus
The D-configuration confers resistance to proteolytic degradation, making it valuable in designing stable peptide therapeutics. Methodological insights include:
- Enzymatic Assays : Compare hydrolysis rates of D- vs. L-isoforms using trypsin or chymotrypsin.
- Circular Dichroism (CD) : Analyze secondary structural changes in peptides incorporating D-residues.
- Molecular Dynamics (MD) Simulations : Predict conformational stability and solvent accessibility of the ethynyl side chain .
Contradiction Note : While D-amino acids generally enhance stability, steric hindrance from the ethynyl group may reduce binding affinity in some targets, necessitating empirical optimization .
What purification strategies are optimal for isolating this compound from reaction mixtures?
Q. Basic Research Focus
- Solid-Phase Extraction (SPE) : Use C18 columns to separate hydrophobic Fmoc-protected products from polar byproducts.
- Reverse-Phase HPLC : Employ gradients of acetonitrile/water (0.1% TFA) for high-resolution separation. Retention times correlate with ethynyl group hydrophobicity .
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate crystalline product .
How can side reactions during solid-phase peptide synthesis (SPPS) with this compound be mitigated?
Advanced Research Focus
The ethynyl group may participate in unintended Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) during SPPS. Mitigation strategies:
- Deprotection Optimization : Use ionic liquids (e.g., [BMIM][BF₄]) for Fmoc removal instead of piperidine, reducing base-induced side reactions .
- Orthogonal Protection : Temporarily protect the ethynyl group with trimethylsilyl (TMS) moieties, which are cleaved post-synthesis under mild fluoride conditions .
- LC-MS Monitoring : Track coupling efficiency and identify truncated sequences caused by steric hindrance .
What analytical techniques resolve contradictions in reported coupling efficiencies for ethynyl-modified residues?
Advanced Research Focus
Discrepancies in coupling yields (e.g., 60–95% in literature) arise from varying steric and electronic effects. Resolve via:
- Kinetic Studies : Measure activation energies for carbodiimide-mediated couplings (DIC/HOBt vs. COMU).
- X-ray Crystallography : Visualize steric clashes between ethynyl side chains and resin-bound peptides .
- MALDI-TOF MS : Quantify truncated vs. full-length peptides to assess stepwise yields .
How is this compound applied in bioorthogonal peptide labeling?
Advanced Research Focus
The ethynyl group enables site-specific labeling via:
- CuAAC : Conjugate azide-tagged probes (e.g., fluorophores) under aqueous conditions.
- SPAAC : Strain-promoted azide-alkyne cycloaddition avoids cytotoxic copper, ideal for live-cell imaging .
Methodological Tip : Pre-screen reaction conditions (pH, temperature) to balance labeling efficiency and peptide integrity .
What are the challenges in characterizing thermal stability of peptides containing ethynyl-modified residues?
Q. Advanced Research Focus
- Differential Scanning Calorimetry (DSC) : Compare melting temperatures (Tₘ) of modified vs. native peptides.
- TGA-MS : Monitor decomposition pathways (e.g., ethynyl group oxidation above 200°C).
- Contradiction Alert : Some studies report enhanced stability due to aromatic stacking, while others note destabilization from reduced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
